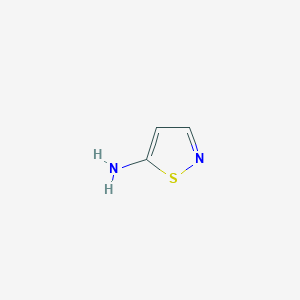

イソチアゾール-5-アミン

概要

説明

Isothiazol-5-amine, also known as 1H-1lambda3-isothiazol-5-amine, is a compound with the molecular weight of 137.61 . It is a white to pale-yellow to yellow-brown solid .

Synthesis Analysis

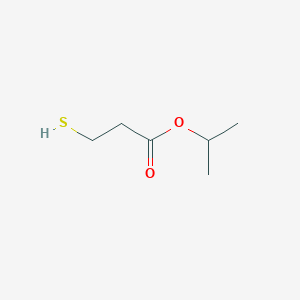

Isothiazoles can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Molecular Structure Analysis

The molecular structure of Isothiazol-5-amine consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .

Chemical Reactions Analysis

The antimicrobial activity of isothiazolinones, a group of compounds that Isothiazol-5-amine belongs to, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .

Physical and Chemical Properties Analysis

Isothiazol-5-amine is a white to pale-yellow to yellow-brown solid . It is stored in a refrigerator and shipped at room temperature .

科学的研究の応用

抗菌・殺菌剤用途

イソチアゾール-5-アミンとその誘導体は、抗菌性で広く知られています。 これらは、さまざまな産業用途でバイオサイドとして使用され、特に水処理において、微生物の増殖とバイオファウリングの抑制に使用されます 。その静菌作用と静真菌作用により、産業現場における衛生基準の維持に役立ちます。

抗生物質耐性との戦い

研究により、イソチアゾロン類縁体は、CREやMRSAなどの抗生物質耐性菌に対する強力な殺菌剤であることが明らかになっています 。イソチアゾール-5-アミンを含むこれらの化合物は、医療における抗生物質耐性の増大に対する潜在的な解決策として研究されています。

化学合成

イソチアゾール-5-アミンは化学合成におけるビルディングブロックとして機能し、さまざまな複雑な分子の開発に貢献しています。 科学者はその反応性を利用して、医薬品や材料科学において潜在的な用途を持つさまざまな物質を合成しています .

化粧品業界

イソチアゾール-5-アミン誘導体は、その保存特性により化粧品業界で使用されています。 これらは、化粧品製品における細菌や真菌の増殖を防ぎ、製品の保存期間を延ばし、消費者の安全を確保します .

燃料と水処理

この化合物は、燃料と水処理プロセスに用途があります。 これは保存剤として機能し、製品の汚染と劣化を防ぎ、燃料と処理水の寿命と有効性を維持する上で不可欠です .

分析化学

分析化学の分野では、イソチアゾール-5-アミン誘導体は、バイオサイドの同定と定量に使用されます。 その独自の化学特性により、感度が高く特異的な分析方法の開発が可能になります .

抗癌研究

イソチアゾール-5-アミンは、抗癌研究において有望な結果を示しています。 その誘導体は、癌細胞の増殖を阻害する能力が研究されており、新しい癌治療法の開発に向けた可能性のある道筋を提供しています .

抗炎症特性

イソチアゾール-5-アミンの抗炎症特性により、炎症性疾患の新しい治療法の開発に向けた候補となっています。 炎症に関連する生物学的経路を調節する能力は、医学研究にとって重要な関心の対象です .

Safety and Hazards

作用機序

Target of Action

Isothiazol-5-amine primarily targets enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic pathways and cellular functions .

Mode of Action

The interaction of Isothiazol-5-amine with its targets involves the formation of mixed disulfides . This is attributed to the activated N-S bond in Isothiazol-5-amine, which reacts with cellular nucleophiles . This reaction disrupts the function of the target enzymes, leading to inhibition of growth and metabolism .

Biochemical Pathways

Isothiazol-5-amine affects the metabolic pathways involving dehydrogenase enzymes . By disrupting these pathways, Isothiazol-5-amine inhibits critical physiological functions in microbes, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis) .

Result of Action

The action of Isothiazol-5-amine results in rapid inhibition of growth and metabolism, followed by irreversible cell damage leading to loss of viability . This is due to the destruction of protein thiols and production of free radicals .

Action Environment

Environmental factors such as temperature, humidity, and light can influence the action, efficacy, and stability of Isothiazol-5-amine . For instance, the quality of an active substance like Isothiazol-5-amine can vary with time under the influence of these environmental factors .

生化学分析

Biochemical Properties

Isothiazol-5-amine is known to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Cellular Effects

The cellular effects of Isothiazol-5-amine are diverse and significant. It has been shown to inhibit key cellular functions, causing cellular growth inhibition and cellular death . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Isothiazol-5-amine involves its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with such species, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, Isothiazol-5-amine has been observed to significantly degrade in all conditions within 7 days . This suggests that the compound’s effects on cellular function may change over time, potentially influencing its long-term effects in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on Isothiazol-5-amine’s dosage effects in animal models are limited, it is generally understood that the effects of biochemical compounds can vary with different dosages. High doses may lead to toxic or adverse effects .

Metabolic Pathways

Isothiazol-5-amine is involved in various metabolic pathways. It has been shown to impact glutathione metabolism and glutathione reductase activity in human liver cell lines . This suggests that Isothiazol-5-amine interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

特性

IUPAC Name |

1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNVLJEHYUFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601438 | |

| Record name | 1,2-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82357-92-4 | |

| Record name | 1,2-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

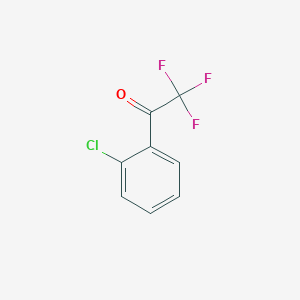

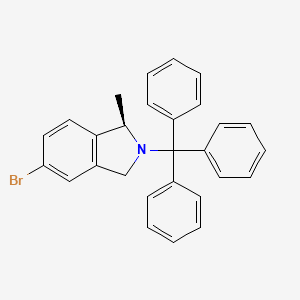

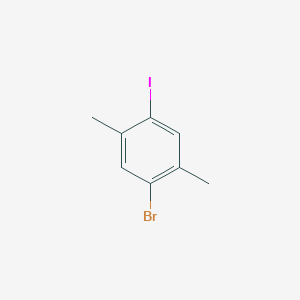

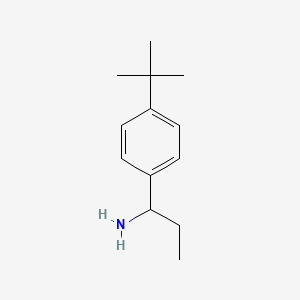

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)